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Compound of Interest

Compound Name: 3,4-DMMA hydrochloride

Cat. No.: B593313

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxymethamphetamine hydrochloride (3,4-DMMA HCI) is a substituted amphetamine
and a structural analog of the well-known psychoactive substance 3,4-
methylenedioxymethamphetamine (MDMA). As a research chemical, 3,4-DMMA is of interest to
the scientific community for its distinct pharmacological profile, which offers a valuable tool for
investigating the structure-activity relationships of monoamine transporter inhibitors. This
technical guide provides a comprehensive overview of the available scientific information on
3,4-DMMA hydrochloride, including its chemical properties, synthesis, analytical methods,
pharmacology, and potential toxicological profile, to support ongoing research and drug
development efforts.

Chemical and Physical Properties

3,4-DMMA hydrochloride is the salt form of the freebase 3,4-Dimethoxymethamphetamine.
The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions,
making it suitable for research applications.
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Property Value Reference

CAS Number 70932-18-2 [1]

3,4-dimethoxy-N,a-dimethyl-
Chemical Name benzeneethanamine,

monohydrochloride

Molecular Formula C12H1oNO2 - HCI [1]
Formula Weight 245.75 g/mol [1]
Appearance Crystalline solid

Soluble in methanol, ethanol,

Solubilit
y DMSO, and water.

Synthesis

A plausible synthetic route to 3,4-DMMA hydrochloride involves the reductive amination of
3,4-dimethoxyphenylacetone with methylamine. This method is analogous to common
clandestine synthesis routes for MDMA.

Experimental Protocol: Reductive Amination

Warning: The synthesis of controlled substances and their analogs should only be performed
by licensed professionals in a controlled and legal laboratory setting. This protocol is provided
for informational purposes only.

Materials:

o 3,4-Dimethoxyphenylacetone

o Methylamine (40% in water)

e Sodium cyanoborohydride (NaBHsCN) or Sodium borohydride (NaBHa)
e Methanol

e Hydrochloric acid (concentrated)
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» Diethyl ether
e Anhydrous magnesium sulfate
Procedure:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-
dimethoxyphenylacetone in methanol.

o Amine Addition: Cool the solution in an ice bath and slowly add an excess of aqueous
methylamine. Stir the mixture for 1-2 hours at room temperature to form the intermediate
imine.

e Reduction: Cool the reaction mixture again in an ice bath. In a separate flask, prepare a
solution of sodium cyanoborohydride or sodium borohydride in methanol. Add the reducing
agent solution dropwise to the reaction mixture, maintaining the temperature below 20°C.

» Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the
reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS).

e Workup: Once the reaction is complete, quench the excess reducing agent by the careful
addition of dilute hydrochloric acid until the solution is acidic. Remove the methanol under
reduced pressure.

o Extraction: Add water to the residue and basify with a sodium hydroxide solution. Extract the
agueous layer three times with diethyl ether. Combine the organic extracts and dry over
anhydrous magnesium sulfate.

o Salt Formation: Filter the dried organic solution and bubble dry hydrogen chloride gas
through it, or add a solution of concentrated hydrochloric acid in diethyl ether. The
hydrochloride salt of 3,4-DMMA will precipitate.

 Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under
vacuum to yield 3,4-DMMA hydrochloride as a crystalline solid.

Synthesis Workflow
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A generalized workflow for the synthesis of 3,4-DMMA hydrochloride.
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Analytical Methodology

The analysis of 3,4-DMMA hydrochloride can be performed using standard analytical
techniques employed for amphetamine-type substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the identification and quantification of 3,4-DMMA. Derivatization
with an acylating agent, such as trifluoroacetic anhydride (TFA), is often employed to improve
chromatographic properties.

Experimental Protocol:

o Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g.,
methanol). For quantitative analysis, an internal standard (e.g., a deuterated analog) should
be added.

» Derivatization: Evaporate the solvent and add the derivatizing agent (e.g., 100 pL of ethyl
acetate and 50 L of TFA). Heat at 70°C for 20 minutes. Evaporate the excess reagent and
reconstitute in a suitable solvent.

e GC Conditions:

[e]

Column: 30 m x 0.25 mm ID, 0.25 pm film thickness (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o

[¢]

Injector Temperature: 250°C.

o

Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at
20°C/min, and hold for 5 minutes.

e MS Conditions:

o lonization Mode: Electron Impact (El) at 70 eV.

o Scan Range: m/z 40-550.
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High-Performance Liquid Chromatography-Tandem
Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the analysis of 3,4-DMMA in complex
matrices such as biological fluids.

Experimental Protocol:

o Sample Preparation: For blood or plasma samples, a protein precipitation step (e.g., with
acetonitrile) followed by solid-phase extraction (SPE) is typically required.

» HPLC Conditions:
o Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 pm).
o Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
o Flow Rate: 0.3 mL/min.

» MS/MS Conditions:
o lonization Mode: Electrospray lonization (ESI) in positive mode.

o Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion
transitions.

Pharmacology
Mechanism of Action

3,4-DMMA, like its analog MDMA, is a monoamine transporter inhibitor. It primarily targets the
norepinephrine transporter (NET) and the serotonin transporter (SERT), inhibiting the reuptake
of these neurotransmitters from the synaptic cleft. This leads to an increase in their
extracellular concentrations, which is believed to mediate its psychoactive effects. However,
3,4-DMMA is significantly less potent than MDMA at these transporters.
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Compound NET Ki (uM) SERT Ki (M)
3,4-DMMA 22.8 7.7
MDMA 0.6 25

Data from Montgomery et al. (2007)

The primary mechanism of action for amphetamine-like substances involves not only blocking
reuptake but also inducing reverse transport of monoamines through the transporters. This
process is complex and involves the phosphorylation of the transporter proteins, potentially
mediated by protein kinase C (PKC) and Caz*/calmodulin-dependent protein kinase lla

(CaMKlla).

Signaling Pathway
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Proposed mechanism of action for 3,4-DMMA at the monoamine synapse.

Pharmacokinetics

Specific pharmacokinetic data for 3,4-DMMA in humans or animals is limited. However, based

on its structural similarity to MDMA, it is expected to be orally bioavailable and undergo hepatic
metabolism. The metabolism of MDMA is complex and involves multiple cytochrome P450
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(CYP) enzymes, primarily CYP2D6. Key metabolic pathways for MDMA include N-
demethylation to 3,4-methylenedioxyamphetamine (MDA) and O-demethylenation to 3,4-
dihydroxymethamphetamine (HHMA), followed by O-methylation or conjugation. It is plausible
that 3,4-DMMA undergoes similar metabolic transformations, such as N-demethylation and O-
demethylation of its methoxy groups.

Toxicology

There is a lack of specific toxicological studies on 3,4-DMMA. The toxicology of its analog,
MDMA, is well-documented and includes acute effects such as hyperthermia, dehydration, and
serotonin syndrome. Chronic use of MDMA has been associated with neurotoxicity, particularly
to serotonergic neurons. Given that 3,4-DMMA is a less potent monoamine transporter inhibitor,
it may exhibit a different toxicological profile. However, the potential for similar adverse effects
cannot be ruled out and warrants further investigation. The formation of reactive metabolites
from the demethylation of the methoxy groups could also contribute to its toxicity profile.

Conclusion

3,4-DMMA hydrochloride is a valuable research tool for understanding the pharmacology of
monoamine transporter inhibitors. Its lower potency compared to MDMA allows for a more
nuanced investigation of the structure-activity relationships within this class of compounds. This
guide provides a foundational overview of the current knowledge on 3,4-DMMA
hydrochloride. Further research is needed to fully characterize its pharmacokinetic and
toxicological profiles and to elucidate the specific downstream signaling effects of its interaction
with monoamine transporters. Such studies will be crucial for a comprehensive understanding
of this compound and its potential applications in neuroscience and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [In-Depth Technical Guide: 3,4-
Dimethoxymethamphetamine (3,4-DMMA) Hydrochloride]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b593313#3-4-dmma-hydrochloride-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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